Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride

Description

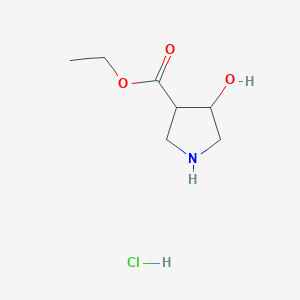

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

ethyl 4-hydroxypyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H |

InChI Key |

NSMMWYHDNYTZAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Glycine ethyl ester is commonly used as the initial building block.

- Halogenated reagents (e.g., methyl chloroformate) and ethyl acrylate are employed for functional group transformations.

- Catalysts such as palladium acetate and ruthenium complexes are used in coupling and hydrogenation steps.

Multi-Step Synthesis

The synthesis typically proceeds through the following stages:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution on glycine ethyl ester | Glycine ethyl ester, halogenated reagent, triethylamine, dichloromethane, 0 °C to room temp | Formation of intermediate compound 1 |

| 2 | Michael addition or conjugate addition | Compound 1, ethyl acrylate, lithium tert-butoxide | Compound 2 with extended carbon framework |

| 3 | Nucleophilic substitution | Compound 2, appropriate nucleophile | Compound 3 with desired substituents |

| 4 | Palladium-catalyzed coupling | Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, nitrogen atmosphere | Compound 4 with vinyl or aryl substituents |

| 5 | Catalytic hydrogenation | Compound 4, triethylamine, ruthenium catalyst | Compound 5 with reduced double bonds and stereochemical control |

| 6 | Hydrolysis and deprotection | Compound 5, NaOH solution, acidification with HCl | Target compound: Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride |

This route allows for high yields (up to 77% in some steps) and high enantiomeric purity (>99% chiral purity) without chromatographic purification, which is advantageous for industrial scale-up.

Enzymatic and Catalytic Methods for Stereoselectivity

- Enzyme-catalyzed enantioselective hydrolysis of racemic pyrrolidinone derivatives has been developed to obtain optically pure intermediates, reducing the number of chemical transformations and avoiding chromatographic steps.

- Asymmetric hydrogenation using chiral ruthenium catalysts enables the preparation of enantiomerically enriched pyrrolidine derivatives under mild conditions with high yield and stereoselectivity.

Industrial Production Considerations

- Continuous flow synthesis and biocatalysis are emerging methods to improve yield, purity, and stereochemical control while reducing reaction times and waste.

- Purification typically involves crystallization and drying steps to obtain stable hydrochloride salt forms suitable for pharmaceutical applications.

- Avoidance of chromatographic purification is a key factor in cost reduction and scalability.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-step chemical synthesis | Uses glycine ethyl ester, halogenated reagents, catalytic hydrogenation | High yield, stereochemical control, well-established | Multiple steps, requires careful control of conditions |

| Enzyme-catalyzed hydrolysis | Enantioselective hydrolysis of racemic intermediates | High enantiomeric excess, fewer steps, no chromatography | Requires specific enzymes, optimization needed |

| Catalytic asymmetric hydrogenation | Chiral ruthenium catalysts under mild conditions | High stereoselectivity, scalable | Catalyst cost, sensitivity to reaction conditions |

| Continuous flow synthesis | Automated, controlled reaction environment | Improved reproducibility, scalability | Requires specialized equipment |

Detailed Research Findings

- The preparation of this compound via nucleophilic substitution and catalytic hydrogenation has been demonstrated with yields around 77% and purity exceeding 99% by HPLC.

- Enzymatic methods have been shown to provide high enantiomeric excess without chromatographic purification, significantly reducing production costs.

- The use of palladium-catalyzed coupling reactions allows for the introduction of diverse substituents, enabling structural modifications for medicinal chemistry applications.

- Industrial methods focus on optimizing reaction conditions to balance yield, purity, and stereochemical integrity, often employing continuous flow or biocatalytic processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 4-oxopyrrolidine-3-carboxylate.

Reduction: Formation of ethyl 4-hydroxypyrrolidine-3-carboxylate derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the formation of derivatives that exhibit biological activity. For instance, it has been utilized in the development of arginase inhibitors, which are critical in treating conditions such as cancer and cardiovascular diseases. The synthesis involves several steps including nucleophilic substitution and catalytic hydrogenation, yielding high purity products suitable for further medicinal chemistry applications .

Role as a Chiral Building Block

The compound is recognized for its chiral properties, making it a valuable building block in asymmetric synthesis. The ability to produce enantiomerically pure compounds is crucial in drug development, as different enantiomers can exhibit vastly different biological activities. This compound can be transformed into various chiral intermediates that are essential in synthesizing drugs with specific therapeutic effects .

Potential Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic potential beyond their synthetic utility. For example, compounds derived from this structure have shown promise as inhibitors of certain enzymes involved in metabolic pathways, thereby influencing disease processes such as hyperargininemia and other metabolic disorders .

Case Study 1: Arginase Inhibition

In a recent study, researchers synthesized a series of arginase inhibitors based on this compound. The study demonstrated that these inhibitors could effectively reduce arginase activity in vitro, leading to increased levels of L-arginine, which is beneficial in various therapeutic contexts including enhancing nitric oxide production for vascular health .

Case Study 2: Enzyme Catalysis

Another investigation explored the use of lipase-catalyzed reactions involving this compound to produce enantiomerically enriched products. This method showcased the compound's versatility and efficiency in generating high-yielding chiral compounds without the need for extensive purification steps, thus reducing production costs significantly .

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in the synthesis of various drugs and bioactive compounds |

| Chiral Building Block | Serves as a precursor for producing enantiomerically pure compounds |

| Therapeutic Potential | Potential use in treating metabolic disorders through enzyme inhibition |

| Enzyme Catalysis | Employed in lipase-catalyzed reactions to enhance yield and reduce purification needs |

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular properties of related pyrrolidine and piperidine derivatives:

*Inferred formula based on structural similarity.

†Estimated value due to lack of direct data.

Key Observations:

- Backbone Differences : Piperidine derivatives (e.g., Ethyl 4-piperidone-3-carboxylate HCl) exhibit a six-membered ring, which may alter conformational flexibility and binding affinity compared to pyrrolidine analogs .

- Salt Forms : All compounds are hydrochloride salts, enhancing aqueous solubility for pharmaceutical processing .

Physicochemical Properties

- Solubility : Hydroxyl groups generally improve water solubility compared to methyl or oxo substituents. For example, Ethyl 4-oxopyrrolidine-3-carboxylate HCl (logP ~0.5‡) is less polar than the hydroxyl analog (estimated logP ~0.2‡) .

- Pyrrolidine analogs likely have lower melting points, though direct data are unavailable.

‡Estimated based on substituent contributions.

Biological Activity

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

This compound can be synthesized through several methods, with a focus on improving yield and purity. One notable method involves lipase-catalyzed esterification, which allows for high enantiomeric excess without the need for extensive chromatographic purification . The compound's molecular formula is , and it has a molar mass of approximately 179.63 g/mol .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, research has shown that derivatives exhibit activity against various beta-coronaviruses. The mechanism of action appears to involve interference with viral replication pathways, although specific pathways for this compound remain to be elucidated .

Cytotoxicity and Selectivity

In assessing cytotoxicity, the compound has demonstrated varying degrees of toxicity across different cell lines. For example, in VeroE6 cells, the cytotoxic concentration (CC50) was determined to be significantly higher than the effective concentration (EC50) against viral targets, indicating a favorable therapeutic index . This differential activity suggests that further exploration into its selectivity could yield valuable insights for therapeutic applications.

Case Studies

Several case studies have been documented regarding the use of this compound in experimental settings:

- Study on Antiviral Activity : A study conducted on a series of pyrrolidine derivatives, including this compound, revealed promising results against viral infections. The compound exhibited an EC50 value indicative of moderate antiviral activity while maintaining low cytotoxicity in non-infected cells .

- In Vivo Models : In vivo studies using murine models have shown that administration of this compound can lead to significant reductions in viral load when administered during the early stages of infection. The exact mechanisms are still under investigation but may involve modulation of host immune responses .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClNO3 |

| Molar Mass | 179.63 g/mol |

| EC50 (Antiviral Activity) | Varies by virus (e.g., 4.7 µM) |

| CC50 (Cytotoxicity) | Varies by cell type (e.g., 21 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.